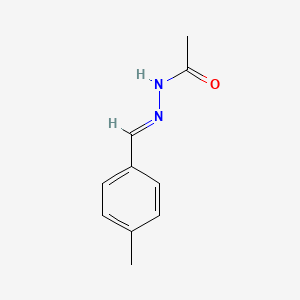
2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-イミノチアゾリジン-3-イル)-1-フェニルエタン-1-オン一塩酸塩は、チアゾリジン系に属する化合物です。チアゾリジンは、硫黄原子と窒素原子を含む五員環の複素環式化合物です。
合成方法
合成経路と反応条件
2-(2-イミノチアゾリジン-3-イル)-1-フェニルエタン-1-オン一塩酸塩の合成は、一般的に、2-アミノチアゾリジンとベンザルデヒドを塩酸の存在下で反応させることから始まります。 反応条件は、多くの場合、適切な溶媒(エタノールなど)中で混合物を数時間還流させることが含まれ、目的の生成物を得ます .
工業的製造方法
この化合物の工業的製造方法には、同様の合成経路が用いられますが、より大規模で行われます。連続フロー反応器の使用と反応条件の最適化により、生成物の収率と純度を高めることができます。 さらに、環境に優しい溶媒や触媒の使用など、グリーンケミストリーのアプローチが、プロセスをより持続可能なものにするために検討されています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride typically involves the reaction of 2-aminothiazolidine with benzaldehyde in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
化学反応の分析
反応の種類
2-(2-イミノチアゾリジン-3-イル)-1-フェニルエタン-1-オン一塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するスルホキシドまたはスルホンを生成するために酸化される可能性があります。
還元: 還元反応は、この化合物を対応するチアゾリジン誘導体に転換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など、酸化のため)、還元剤(水素化ホウ素ナトリウムなど、還元のため)、求核剤(アミンなど、置換反応のため)が含まれます。 反応は、一般的に、目的の生成物の生成を確実にするために、制御された温度とpH条件で行われます .
生成される主要な生成物
これらの反応から生成される主要な生成物には、スルホキシド、スルホン、チアゾリジン誘導体、および置換チアゾリジンが含まれます。
科学研究での用途
2-(2-イミノチアゾリジン-3-イル)-1-フェニルエタン-1-オン一塩酸塩は、以下を含む科学研究の用途について広く研究されています。
化学: この化合物は、より複雑な分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されています。
生物学: さまざまな細菌および真菌株に対する活性があり、抗菌剤としての可能性を示しています。
医学: この化合物は、抗癌、抗炎症、神経保護作用など、有望な薬理作用を示しています。
科学的研究の応用
2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound exhibits promising pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
2-(2-イミノチアゾリジン-3-イル)-1-フェニルエタン-1-オン一塩酸塩の作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、特定の酵素の活性を阻害し、シグナル伝達経路を調節し、癌細胞のアポトーシスを誘導することができます。 チアゾリジン環とイミノ基の存在は、その生物学的活性において重要な役割を果たしています .
類似の化合物との比較
類似の化合物
2-(2-イミノチアゾリジン-3-イル)-1-フェニルエタン-1-オン一塩酸塩と類似の化合物には、以下のような他のチアゾリジン誘導体があります。
- 2-イミノ-3-(4-アリールチアゾール-2-イル)-チアゾリジン-4-オン
- 2-(2,4-ジオキソチアゾリジン-5-イル)-酢酸クロリド
- 1,3,4-チアジアゾール誘導体
独自性
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride include other thiazolidine derivatives, such as:
- 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones
- 2-(2,4-Dioxothiazolidin-5-yl)-acetic chloride
- 1,3,4-Thiadiazole derivatives
Uniqueness
Its ability to undergo various chemical reactions and form different products also adds to its versatility .
特性
CAS番号 |
83846-65-5 |
|---|---|
分子式 |
C11H13ClN2OS |
分子量 |
256.75 g/mol |
IUPAC名 |
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C11H12N2OS.ClH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H |
InChIキー |
RVQNGDQXERIBCI-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=N)N1CC(=O)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973869.png)
![Diethyl 4-[5-(4-iodophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11973871.png)
![Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973874.png)


![2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11973886.png)
![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![(5E)-2-(4-tert-butylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973899.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)



![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B11973936.png)
![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)
